molecular formula C13H14O B14206992 2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene CAS No. 819871-56-2

2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene

Cat. No.: B14206992
CAS No.: 819871-56-2
M. Wt: 186.25 g/mol
InChI Key: RIOQRMZIESNAQK-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene is an aromatic compound with a unique structure that includes an ethynyl group, a methoxy group, and a 2-methylprop-1-en-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and propargyl bromide.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a Grignard reaction or a similar organometallic reaction.

    Alkyne Addition: The intermediate is then subjected to an alkyne addition reaction to introduce the ethynyl group.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of ethyl-substituted benzene derivatives

    Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups

Scientific Research Applications

2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The ethynyl group can participate in cycloaddition reactions, while the methoxy group can donate electron density to the benzene ring, enhancing its reactivity. The 2-methylprop-1-en-1-yl group can undergo further chemical transformations, making the compound versatile for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

819871-56-2

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2-ethynyl-4-methoxy-1-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C13H14O/c1-5-11-9-13(14-4)7-6-12(11)8-10(2)3/h1,6-9H,2-4H3

InChI Key

RIOQRMZIESNAQK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=C(C=C1)OC)C#C)C

Origin of Product

United States

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